Methyl 2,3,6-tri-O-benzoyl-a-D-glucopyranoside

Description

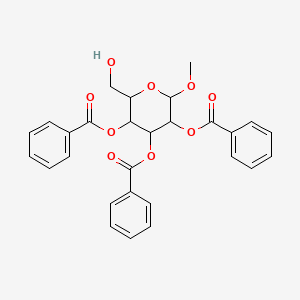

Methyl 2,3,6-tri-<i>O</i>-benzoyl-α-D-glucopyranoside is a protected glucose derivative extensively used in carbohydrate chemistry. Its structure features benzoyl groups at the 2-, 3-, and 6-hydroxyl positions, leaving the 4-position unprotected. This compound is synthesized via bromination of 1,2,3,6-tetra-<i>O</i>-benzoyl-D-glucopyranose, followed by methanolysis to yield the β-anomer . It serves as a critical intermediate for studying glycosylation reactions, enzyme substrate specificity, and antibody-epitope interactions .

Properties

Molecular Formula |

C28H26O9 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[4,5-dibenzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate |

InChI |

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(21(17-29)34-28)35-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3 |

InChI Key |

BHQKQQXWEXIQMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Protection

The synthesis usually starts from methyl α-D-glucopyranoside, which contains multiple reactive hydroxyl groups. To achieve selective benzoylation, the 4,6-diol is often protected as a benzylidene acetal. This approach leverages the stability of the 1,3-diol (4,6 positions) cyclic acetal, which is thermodynamically favored over 1,2-diol protection.

- Reaction : Methyl α-D-glucopyranoside is treated with benzaldehyde dimethyl acetal under acidic conditions to form methyl 4,6-O-benzylidene-α-D-glucopyranoside.

- Conditions : Acid catalysis (e.g., HCl), inert atmosphere, dry solvents.

- Outcome : Selective protection of 4,6-hydroxyls as a benzylidene ring, enabling selective further functionalization.

Benzoylation of 2 and 3 Hydroxyl Groups

With the 4,6-diol protected, the free hydroxyl groups at positions 2 and 3 are benzoylated:

- Reagents : Benzoyl chloride and pyridine (as base and solvent).

- Catalyst : 4-Dimethylaminopyridine (DMAP) is often used to accelerate the acylation.

- Conditions : Reaction at 0 °C to room temperature over 24 hours.

- Workup : Dilution with dichloromethane, washing with acid to remove pyridine, drying, and concentration.

- Purification : Column chromatography.

- Yield : Approximately 50% yield of methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-α-D-glucopyranoside.

Removal of Benzylidene Protecting Group

The benzylidene group is removed to free the 6-hydroxyl for further benzoylation:

- Reagents : Acetic acid and water mixture (e.g., 8:2 v/v).

- Conditions : Room temperature.

- Outcome : Formation of methyl 2,3-di-O-benzoyl-α-D-glucopyranoside with free 6-OH.

Regioselective Benzoylation of the 6-Hydroxyl

The free 6-hydroxyl is benzoylated to complete the tri-benzoylation:

- Reagents : Benzoyl chloride, pyridine.

- Conditions : Controlled stoichiometry to avoid over-benzoylation.

- Yield : High regioselectivity, yielding methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside in about 80% yield.

Alternative Routes and Bromide Intermediate

An alternative approach involves preparing 2,3,6-tri-O-benzoyl-α-D-glucopyranosyl bromide as an intermediate:

- Starting Material : 1,2,3,6-tetra-O-benzoyl-D-glucopyranose.

- Bromination : Two different bromination methods yield the bromide intermediate.

- Conversion : The bromide is converted into methyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside by solvolysis in methanol-dioxane.

- Reactivity : This bromide is more reactive than other tetra-benzoyl glucopyranosyl bromides, facilitating glycosylation reactions.

Notes on Benzylation vs. Benzoylation

While benzoyl groups are esters, benzyl groups are ethers and are more stable under various conditions. Some syntheses start with benzyl protection (e.g., methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside) before benzoylation steps, but for methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside, direct benzoylation after selective protection is preferred.

Summary Table of Key Steps and Conditions

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Protection of 4,6-OH | Benzaldehyde dimethyl acetal, acid catalyst | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | ~67 | Thermodynamically favored 1,3-diol acetal |

| 2. Benzoylation of 2,3-OH | Benzoyl chloride, pyridine, DMAP, 0 °C to rt | Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl derivative | ~50 | Selective acylation at 2 and 3 positions |

| 3. Benzylidene removal | Acetic acid/water (8:2 v/v), rt | Methyl 2,3-di-O-benzoyl-α-D-glucopyranoside | ~58 | Frees 6-OH for further benzoylation |

| 4. Benzoylation of 6-OH | Benzoyl chloride, pyridine | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | ~80 | High regioselectivity |

| Alternative bromide route | Bromination of tetra-benzoyl glucopyranose | 2,3,6-tri-O-benzoyl-α-D-glucopyranosyl bromide | N/A | Intermediate for glycosylation |

Analytical Characterization

The synthesized methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the benzoylation pattern and anomeric configuration.

- Infrared Spectroscopy (IR) : Ester carbonyl stretches confirm benzoyl groups.

- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight.

- Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzoate groups can be reduced to benzyl alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Pyridine, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzoate groups produces benzyl alcohols.

Scientific Research Applications

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biochemical pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Protecting Group Variations

Methyl 2,3,4-Tri-<i>O</i>-Benzoyl-α-D-Glucopyranoside (33)

- Substituents : Benzoyl groups at 2-, 3-, and 4-positions.

- Synthesis : Prepared using literature methods involving selective acylation .

- Reactivity : The 4-O-benzoyl group alters steric and electronic effects, making it less reactive in solvolysis compared to the 2,3,6-tri-<i>O</i>-benzoyl derivative. This difference is critical in glycosylation reactions where regioselectivity is influenced by protecting group patterns .

- Applications: Used in mechanistic studies of glycosyl donor activation .

Methyl 2,3,6-Tri-<i>O</i>-Benzyl-α-D-Glucopyranoside (31)

- Substituents : Benzyl groups at 2-, 3-, and 6-positions.

- Synthesis: Synthesized via benzylation of methyl α-D-glucopyranoside .

- Reactivity : Benzyl ethers are more stable under acidic conditions compared to benzoyl esters. This stability makes the compound suitable for multi-step syntheses requiring orthogonal protection .

Methyl 2,3,4,6-Tetra-<i>O</i>-Benzyl-α-D-Glucopyranoside

Acyl Group Variations

Methyl 6-<i>O</i>-(4-Methoxybenzoyl)-α-D-Glucopyranoside (7)

- Substituents : A single 4-methoxybenzoyl group at the 6-position.

- Synthesis: Selective acylation of methyl α-D-glucopyranoside using 4-methoxybenzoyl chloride and DMAP in DMF .

- Applications : Demonstrates how electron-donating methoxy groups influence solubility and reactivity in nucleophilic substitutions .

Methyl 2,3,4-Tri-<i>O</i>-Lauroyl-6-<i>O</i>-(4-Methoxybenzoyl)-α-D-Glucopyranoside (8)

- Substituents : Lauroyl (C12 acyl) groups at 2-, 3-, and 4-positions, with a 4-methoxybenzoyl group at the 6-position.

- Synthesis : Sequential acylation with lauroyl chloride and 4-methoxybenzoyl chloride .

- Reactivity : Long-chain acyl groups increase hydrophobicity, impacting crystallinity and enzyme interaction profiles .

Reactivity and Stability Comparisons

Solvolysis Reactivity

- Methyl 2,3,6-tri-<i>O</i>-benzoyl-α-D-glucopyranosyl bromide (I) exhibits higher reactivity in methanol-dioxane solvolysis compared to 2,3,4,6-tetra-<i>O</i>-benzoyl-α-D-glucopyranosyl bromide (II) or acetylated analogs. This is attributed to steric effects and electron-withdrawing benzoyl groups at specific positions .

Protecting Group Stability

- Benzoyl vs. Benzyl: Benzoyl esters are more susceptible to nucleophilic attack due to their electron-withdrawing nature, whereas benzyl ethers require harsher conditions (e.g., hydrogenolysis) for removal .

Data Tables

Table 1: Structural and Reactivity Comparison of Key Compounds

Biological Activity

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside is a significant compound in carbohydrate chemistry, characterized by its three benzoyl groups attached to the glucopyranoside structure. Its molecular formula is with a molecular weight of approximately 506.5 g/mol. This compound has garnered attention for its biological activity, particularly in modulating enzymatic activity and influencing signaling pathways.

Chemical Structure and Properties

The structural framework of methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside includes:

- Benzoyl Groups : Three benzoyl groups located at positions C2, C3, and C6.

- Functional Groups : The presence of methoxy and hydroxyl groups enhances its reactivity.

Enzyme Interaction

Research indicates that methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside interacts selectively with various enzymes, potentially inhibiting their activity or altering their functions. This property is crucial for exploring enzyme kinetics and mechanisms of action in biochemical pathways. For instance, the compound has been shown to bind to specific enzyme active sites, which can lead to modulation of metabolic processes.

Pharmacological Potential

The compound's ability to influence cellular receptors and signaling pathways positions it as a candidate for further pharmacological investigation. Its effects on metabolic disorders and potential applications in drug development have been highlighted in recent studies .

Case Studies

- Enzymatic Activity Modulation : In vitro studies demonstrated that methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside could modulate the activity of certain glycosyltransferases. This modulation was assessed through kinetic assays that measured the rate of substrate conversion in the presence of varying concentrations of the compound.

- Cellular Signaling Pathways : Another study examined the compound's impact on signaling pathways involved in inflammation. Results indicated that it could inhibit pro-inflammatory cytokine production in immune cells, suggesting a potential role in anti-inflammatory therapies .

Comparative Analysis

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Three benzyl groups at C2, C3, C4 | Different substitution pattern affecting reactivity |

| Heptakis(2,3,6-tri-O-benzoyl)-β-cyclodextrin | Cyclodextrin backbone with multiple benzoyl groups | Larger cyclic structure used in drug delivery |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene group at C4 and C6 | Presence of a benzylidene moiety alters stability |

This table illustrates the unique characteristics of methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside compared to structurally similar compounds.

Q & A

Q. What are the critical steps in synthesizing Methyl 2,3,6-Tri-O-benzoyl-α-D-glucopyranoside, and how are reaction yields optimized?

The synthesis typically involves regioselective benzoylation of hydroxyl groups on the glucose core. Key steps include:

- Protection/deprotection strategies : Benzoyl groups are introduced at positions 2, 3, and 6 using benzoyl chloride under controlled conditions (e.g., pyridine as a base and dichloromethane as a solvent) .

- Anomeric control : The α-configuration is stabilized using methyl glycosidation with Lewis acids like BF₃·OEt₂ .

- Yield optimization : Reaction conditions (temperature, solvent purity, inert atmosphere) are critical. For example, maintaining anhydrous conditions minimizes hydrolysis of benzoyl groups, improving yields to >70% .

Q. How do protective groups (e.g., benzoyl vs. benzyl) influence the reactivity of this compound in glycosylation reactions?

- Benzoyl groups : Provide electron-withdrawing effects, stabilizing intermediates during glycosidic bond formation. However, they require harsh deprotection (e.g., NaOMe/MeOH) that may damage acid-sensitive substrates .

- Benzyl groups : Offer orthogonal protection (removed via hydrogenolysis) but are bulkier, potentially hindering stereoselective coupling. Methyl 2,3,6-Tri-O-benzoyl derivatives are preferred for precise anomeric control in complex oligosaccharide synthesis .

Q. What purification techniques are recommended for isolating Methyl 2,3,6-Tri-O-benzoyl-α-D-glucopyranoside from reaction mixtures?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves intermediates. Preparative TLC is used for small-scale separation of diastereomers .

- Crystallization : Ethanol/water mixtures yield high-purity crystals (>95% by HPLC) by exploiting differential solubility of benzoylated products .

Advanced Research Questions

Q. How does Methyl 2,3,6-Tri-O-benzoyl-α-D-glucopyranoside serve as a tool to study glycosyltransferase substrate specificity?

This compound acts as a deoxygenated analog (4-deoxy derivative) to probe enzyme active sites. For example:

- Transferase assays : The absence of a 4-OH group disrupts hydrogen bonding in enzymes like β-1,4-galactosyltransferase, revealing critical binding interactions .

- Kinetic studies : Competitive inhibition experiments with wild-type vs. mutant enzymes quantify the role of specific hydroxyl groups in catalysis .

Q. What contradictions exist in reported glycosylation efficiencies using this compound, and how can they be resolved?

- Contradiction : Some studies report low α-selectivity (<60%) in glycosyl donor synthesis, while others achieve >90% .

- Resolution : Discrepancies arise from solvent polarity (CH₂Cl₂ vs. toluene) and promoter choice (AgOTf vs. NIS/TfOH). Systematic screening of Lewis acid/base pairs improves reproducibility .

Q. How is this compound utilized in synthesizing glycan microarrays for high-throughput protein interaction studies?

- Glycosyl donor preparation : The benzoylated derivative is converted to a trichloroacetimidate donor for covalent immobilization on NHS-activated glass slides.

- Microarray validation : Binding assays with fluorescently labeled lectins (e.g., concanavalin A) confirm retention of carbohydrate-protein interaction specificity .

Q. What strategies mitigate side reactions (e.g., acyl migration) during downstream derivatization?

Q. How does the compound’s stereochemistry impact its use in glycoconjugate vaccine development?

- Antigen presentation : The α-anomer mimics natural bacterial glycans (e.g., Streptococcus pneumoniae), enhancing immunogenicity compared to β-anomers.

- Adjuvant compatibility : Benzoylated glycans exhibit improved stability in lipid-based delivery systems, prolonging antigen exposure .

Methodological Tables

Q. Table 1. Comparative Reactivity of Protective Groups in Glycosylation

| Protective Group | Removal Conditions | Stability During Synthesis | Stereoselectivity Impact |

|---|---|---|---|

| Benzoyl | NaOMe/MeOH | Moderate (acid-sensitive) | High α-selectivity |

| Benzyl | H₂/Pd-C | High | Reduced due to steric bulk |

Q. Table 2. Optimization of Glycosylation Yields

| Promoter | Solvent | Temperature | α:β Ratio | Yield (%) |

|---|---|---|---|---|

| AgOTf | CH₂Cl₂ | –20°C | 9:1 | 85 |

| NIS/TfOH | Toluene | 0°C | 7:3 | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.